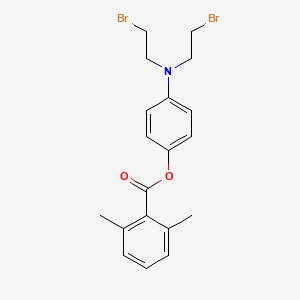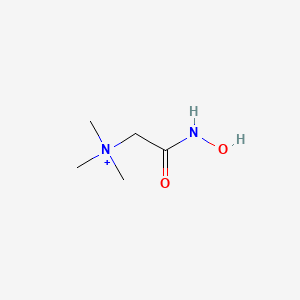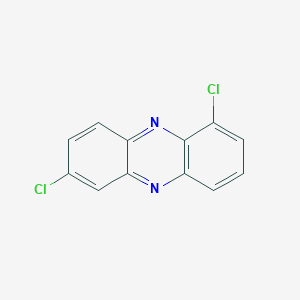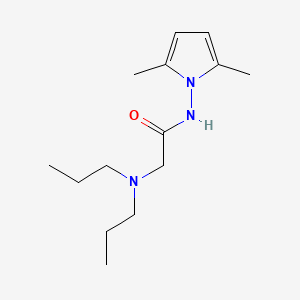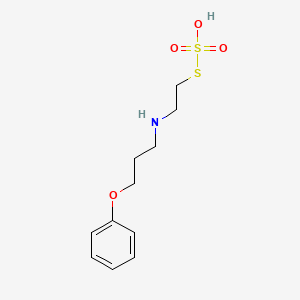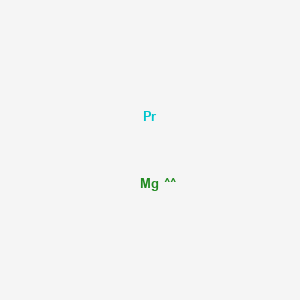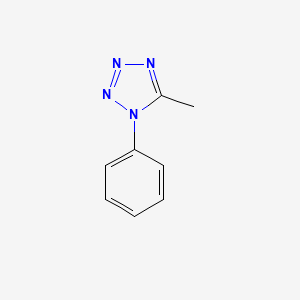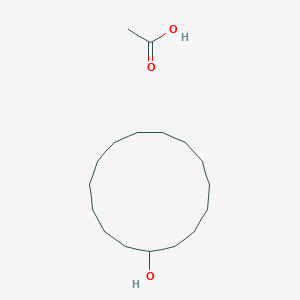
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a bromophenyl group attached to a prop-2-enoyl isothiocyanate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate typically involves the reaction of (E)-3-(4-bromophenyl)prop-2-enoyl chloride with potassium thiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides can be used. The reactions are often conducted at room temperature or under mild heating.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution Reactions: Products include substituted derivatives where the bromine atom is replaced by another functional group.
Addition Reactions: Products include adducts formed by the addition of electrophiles or nucleophiles to the double bond.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
科学的研究の応用
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of (E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
- (E)-3-(4-chlorophenyl)prop-2-enoyl isothiocyanate
- (E)-3-(4-fluorophenyl)prop-2-enoyl isothiocyanate
- (E)-3-(4-methylphenyl)prop-2-enoyl isothiocyanate
Uniqueness
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s effectiveness in certain applications.
特性
CAS番号 |
22715-04-4 |
|---|---|
分子式 |
C10H6BrNOS |
分子量 |
268.13 g/mol |
IUPAC名 |
(E)-3-(4-bromophenyl)prop-2-enoyl isothiocyanate |
InChI |
InChI=1S/C10H6BrNOS/c11-9-4-1-8(2-5-9)3-6-10(13)12-7-14/h1-6H/b6-3+ |
InChIキー |
BHUVZELFKQGWHE-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)N=C=S)Br |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)N=C=S)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




